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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations
concerning 4,5-dinitro-1H-imidazole, a molecule of significant interest due to its energetic
properties. This document outlines the theoretical framework, computational methodologies,
and key findings relevant to the molecular structure and properties of this compound.

Core Molecular Structure and Properties

4,5-dinitro-1H-imidazole is a heterocyclic organic compound characterized by an imidazole
ring substituted with two nitro groups. Its molecular formula is CsH2N4+Oa4. The presence of the
nitro groups, known for their electron-withdrawing and energetic characteristics, makes this
molecule a subject of study in the field of energetic materials.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT),
are pivotal in understanding the molecule's electronic structure, stability, and reactivity. These
computational methods allow for the prediction of various molecular properties, which can be
correlated with experimental data.

Crystallographic Data

Experimental data from X-ray crystallography provides a crucial benchmark for validating
computational results. The crystal structure of 4,5-dinitro-1H-imidazole reveals two
independent, conformationally similar molecules in the asymmetric unit. The imidazole rings
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are essentially planar, with the nitro groups rotated out of the plane.[1][2] Intermolecular N—
H---N hydrogen bonds are observed, forming layered structures in the crystal lattice.[1][2]

Table 1: Selected Crystallographic Data for 4,5-dinitro-1H-imidazole

Parameter Value
Molecular Formula C3H2N40Oa4
Molecular Weight 158.09 g/mol
Crystal System Monoclinic
Space Group P2i/c

a (A) 11.4797 (9)
b (A) 8.8205 (7)
c(A) 11.802 (1)
B(°) 107.827 (1)
Volume (A3) 1137.65 (16)
z 8

Data obtained at T = 100 K. Source:[1]

Computational Methodology: A Standard Protocol

A standard and effective approach for the quantum chemical analysis of nitroimidazole
derivatives involves Density Functional Theory (DFT). The following protocol is recommended
for researchers investigating 4,5-dinitro-1H-imidazole.

Geometry Optimization

The initial step is to perform a full geometry optimization of the 4,5-dinitro-1H-imidazole
molecule. This is crucial to find the lowest energy conformation on the potential energy surface.

 Recommended Method: B3LYP functional. This hybrid functional is widely used and has
been shown to provide a good balance between accuracy and computational cost for organic
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molecules.

o Recommended Basis Set: 6-311++G(d,p). This basis set is robust, including polarization and
diffuse functions, which are important for accurately describing the electronic structure of
molecules with heteroatoms and potential for hydrogen bonding.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis should be conducted at the
same level of theory. This serves two primary purposes:

» Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the
optimized structure corresponds to a true energy minimum.

o Prediction of Infrared (IR) Spectra: The calculated vibrational frequencies can be compared
with experimental IR spectra to further validate the computational model.

Electronic Property Calculations

Once a stable geometry is confirmed, various electronic properties can be calculated to
understand the molecule's reactivity and electronic nature.

o Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital
(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-
LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

» Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the
charge distribution on the molecule's surface. It helps in identifying regions susceptible to
electrophilic and nucleophilic attack.

o Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge
delocalization, hyperconjugative interactions, and the nature of chemical bonds within the
molecule.

Thermodynamic Properties

Thermodynamic properties such as standard heat capacities, entropies, and enthalpy changes
can be calculated from the vibrational analysis data. These are valuable for understanding the
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molecule's behavior at different temperatures.

Logical Workflow for Quantum Chemical
Calculations

The following diagram illustrates the standard workflow for performing quantum chemical
calculations on a molecule like 4,5-dinitro-1H-imidazole.
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Caption: A logical workflow for performing quantum chemical calculations.

Synthesis and Characterization
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The synthesis of 4,5-dinitro-1H-imidazole is typically achieved through the nitration of
imidazole. One reported method involves the neutralization of imidazole with concentrated
sulfuric acid to form a disulfuric imidazole salt, which is then nitrated using a mixture of sulfuric
acid and nitric acid.[3] An alternative approach involves the direct nitration of imidazole.[3] The
methylated analogue, 1-methyl-4,5-dinitro-1H-imidazole, can be synthesized by the
methylation of 4,5-dinitro-1H-imidazole or by the direct nitration of 1-methylimidazole.[4]

Characterization of the synthesized compounds is performed using various spectroscopic
techniques:

« Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H, C-
H, C=N, and NO:2 vibrations.

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are used to elucidate
the molecular structure.

o Elemental Analysis: To confirm the elemental composition of the compound.

Table 2: Experimental Spectroscopic and Physical Data for 1-methyl-4,5-dinitro-1H-imidazole

Property Value
Melting Point (°C) 75-76
3131 (C-H), 1556 (NO2), 1528 (C=C), 1161 (C-
IR (cm™1) N)
IH NMR (3, ppm) 7.97 (1H, s, C-H), 4.13 (3H, s, CH3)

139.8 (C-4), 136.1 (C-2), 133.6 (C-5), 38.1

13C NMR (3, ppm) (CHy)

Source:[4]

Conclusion

Quantum chemical calculations provide a powerful tool for investigating the molecular
properties of 4,5-dinitro-1H-imidazole. By employing robust computational methodologies
such as DFT with appropriate functionals and basis sets, researchers can gain detailed insights
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into the molecule's geometry, electronic structure, and reactivity. These theoretical findings,
when validated against experimental data, contribute to a comprehensive understanding of this
energetic material, which is crucial for its potential applications in various fields, including drug
development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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